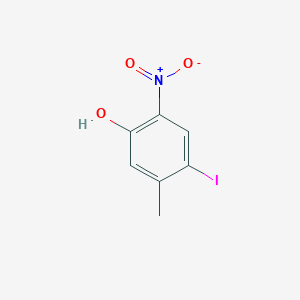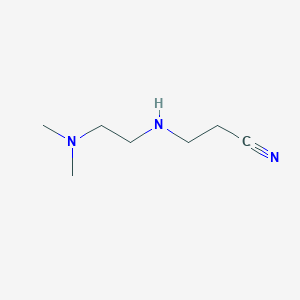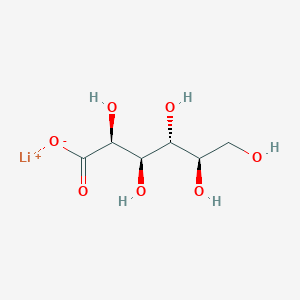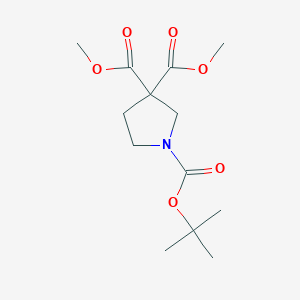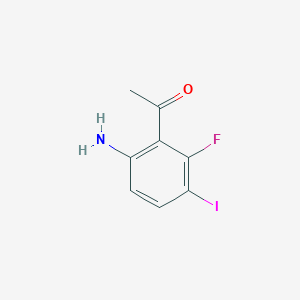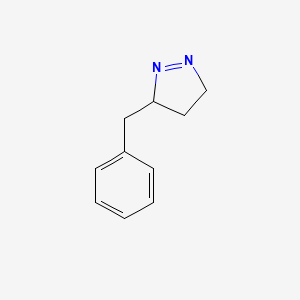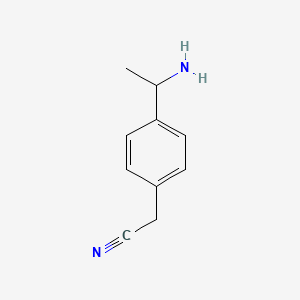
2-(4-(1-Aminoethyl)phenyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(1-Aminoethyl)phenyl)acetonitrile is an organic compound with a complex structure that includes an aminoethyl group attached to a phenyl ring, which is further connected to an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Aminoethyl)phenyl)acetonitrile typically involves the reaction of 4-(1-Aminoethyl)benzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base-catalyzed reaction where the aldehyde is reacted with acetonitrile in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(1-Aminoethyl)phenyl)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of primary amines.
Substitution: Introduction of various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
2-(4-(1-Aminoethyl)phenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-(1-Aminoethyl)phenyl)acetonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways involved can vary depending on the context and the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(1-Aminoethyl)phenyl)ethanol: Similar structure but with an alcohol group instead of a nitrile group.
2-(4-(1-Aminoethyl)phenyl)acetaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
2-(4-(1-Aminoethyl)phenyl)acetonitrile is unique due to the presence of both an aminoethyl group and a nitrile group, which allows for a diverse range of chemical reactions and potential applications. This combination of functional groups makes it a versatile compound in both synthetic chemistry and biological research.
Propiedades
Fórmula molecular |
C10H12N2 |
|---|---|
Peso molecular |
160.22 g/mol |
Nombre IUPAC |
2-[4-(1-aminoethyl)phenyl]acetonitrile |
InChI |
InChI=1S/C10H12N2/c1-8(12)10-4-2-9(3-5-10)6-7-11/h2-5,8H,6,12H2,1H3 |
Clave InChI |
DRZAOUJTTPRQKB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)CC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



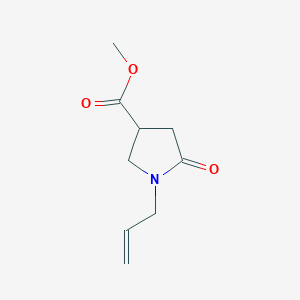
![(4'-Formyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12864328.png)
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)


